8-Chloro-1-phenylimidazo[1,5-A]pyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
8-chloro-1-phenylimidazo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3/c13-12-11-10(9-4-2-1-3-5-9)15-8-16(11)7-6-14-12/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XANATYQENOWKAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=NC=CN3C=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for Imidazo 1,5 a Pyrazine Derivatives
Historical and Contemporary Approaches to the Imidazo[1,5-A]pyrazine (B1201761) Ring System Construction
The construction of the imidazo[1,5-a]pyrazine ring system has evolved, leveraging a range of chemical transformations. Most approaches involve the annulation of an imidazole (B134444) ring onto a pre-existing pyrazine (B50134) core. These strategies can be broadly categorized into cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions. While many examples in the literature focus on the analogous imidazo[1,5-a]pyridine (B1214698) system, the principles are directly applicable to their pyrazine counterparts.
Cyclocondensation Reactions in Imidazo[1,5-A]pyrazine Synthesis
Cyclocondensation represents one of the most fundamental and widely used methods for constructing the imidazo[1,5-a]pyrazine core. This strategy typically involves the reaction of a 2-(aminomethyl)pyrazine derivative with a suitable one-carbon electrophile, which undergoes an intramolecular cyclization and dehydration (or elimination) to form the fused imidazole ring.
Historically, reagents such as carboxylic acids, acyl chlorides, and anhydrides have served as the electrophilic component. nih.gov More contemporary methods have expanded this scope. For instance, a notable approach involves the cyclization of 2-picolylamines (the pyridine (B92270) analogues of 2-(aminomethyl)pyrazines) with nitroalkanes that are electrophilically activated in a medium of polyphosphoric acid (PPA) and phosphorous acid. nih.govbeilstein-journals.orgnih.gov In this reaction, the nitroalkane is converted into a highly electrophilic phosphorylated nitronate, which is attacked by the primary amine of the aminomethyl side chain. nih.govbeilstein-journals.org A subsequent 5-exo-trig cyclization onto the pyrazine ring nitrogen, followed by an elimination step, yields the aromatic imidazo[1,5-a]pyrazine system. nih.gov While this method is effective, it can require harsh reaction conditions. nih.gov The reaction of α-nitrotoluene, which would be required to install a phenyl group at the 1-position, has been noted to be sluggish in related systems. beilstein-journals.org
A summary of common electrophiles used in cyclocondensation reactions is presented below.
| Electrophile Class | Specific Example(s) | Resulting Substitution |
| Carboxylic Acids & Derivatives | Benzoyl Chloride | 1-Phenyl |
| Aldehydes | Benzaldehyde | 1-Phenyl (requires oxidation) |
| Nitroalkanes | α-Nitrotoluene | 1-Phenyl (often low yield) |
| Esters, Thioamides, Dithionates | Various | Varies based on R-group |
Cycloaddition Reactions
Cycloaddition reactions offer an alternative and often elegant approach to forming the fused heterocyclic system. These reactions build the ring through a concerted or stepwise process involving π-systems. For the synthesis of related imidazo[1,2-a]pyrazine (B1224502) isomers, an efficient iodine-catalyzed one-pot, three-component condensation has been reported. rsc.org This reaction proceeds via a [4+1] cycloaddition pathway between an in situ-generated imine (from 2-aminopyrazine (B29847) and an aldehyde) and an isocyanide. rsc.org Adapting this logic to the imidazo[1,5-a]pyrazine system would likely involve a different starting heterocycle, but it highlights the utility of cycloaddition strategies in modern heterocyclic synthesis.
Oxidative Cyclization Pathways
Oxidative cyclization methods construct the aromatic ring system by forming C-N or C-C bonds under oxidizing conditions, often avoiding the need for pre-functionalized starting materials. A common strategy involves the tandem reaction of a pyrazine ketone with an amine, which proceeds through condensation, amination, and an oxidative dehydrogenation process to yield the final aromatic product. organic-chemistry.org Copper(II) catalysts with oxygen as a clean oxidant are often employed in these transformations. organic-chemistry.org
Another approach is the metal-free sequential dual oxidative amination of C(sp³)-H bonds, which involves the removal of six hydrogen atoms through two oxidative C-N couplings and one oxidative dehydrogenation step. organic-chemistry.org More recently, methods using potassium persulfate (K₂S₂O₈) have been developed for cascade cyclization and oxidative halogenation of similar heterocyclic systems, which could be adapted to produce halogenated imidazo[1,5-a]pyrazines directly. nih.govacs.org
Transannulation Reactions
Transannulation reactions are sophisticated strategies where one heterocyclic ring is transformed into another. A denitrogenative transannulation, for example, can convert a pyridotriazole (a triazole fused to a pyridine) into an imidazo[1,5-a]pyridine by reacting it with a nitrile in the presence of a catalyst like BF₃·Et₂O. organic-chemistry.org This process involves the extrusion of N₂ and the incorporation of the nitrile's carbon and nitrogen atoms into the new imidazole ring. Furthermore, iron-catalyzed C-H amination has been shown to be an efficient method for constructing various imidazole-fused ring systems, including imidazo[1,5-a]pyrazines. organic-chemistry.org
Synthesis of 8-Chloro-1-phenylimidazo[1,5-A]pyrazine and Analogues
While general methods for the core structure are established, the specific synthesis of this compound is not explicitly detailed in numerous research articles. However, a plausible and efficient route can be designed based on the well-established cyclocondensation methodology, which offers direct control over the substitution pattern.
A logical synthetic approach would begin with a suitably substituted pyrazine, specifically 2-(aminomethyl)-3-chloropyrazine . This key intermediate places the chloro substituent at the correct position to become the C8 atom in the final product. This intermediate would then be reacted with a benzoylating agent. The reaction with benzoyl chloride would form an amide, which would then undergo an intramolecular cyclization and dehydration (a Bischler-Napieralski-type reaction), typically promoted by a dehydrating agent like phosphorus oxychloride (POCl₃) or PPA, to yield this compound.
An alternative, though potentially lower-yielding, pathway could involve the oxidative cyclocondensation of 2-(aminomethyl)-3-chloropyrazine with benzaldehyde.
Regioselective Synthesis Strategies
Achieving regioselectivity is paramount in the synthesis of specifically substituted imidazo[1,5-a]pyrazines. This can be accomplished through two primary strategies: building the scaffold from pre-functionalized starting materials or by regioselective functionalization of the pre-formed heterocyclic core.
The synthetic approach described above for this compound is an example of the first strategy. By starting with 2-(aminomethyl)-3-chloropyrazine, the position of the chlorine atom is unambiguously defined. The subsequent cyclization with a benzoyl derivative ensures the phenyl group is installed exclusively at the C1 position. This provides excellent regiocontrol.
The second strategy involves direct functionalization of the imidazo[1,5-a]pyrazine nucleus. Research has shown that the imidazo[1,5-a]pyrazine core can undergo highly regioselective deprotonation (metalation) using strong bases. nih.gov For example, using lithium TMP (LiTMP) or related bases, it is possible to selectively deprotonate the C3 position. nih.gov Quenching the resulting organometallic intermediate with an electrophile allows for the introduction of a wide variety of substituents at this site. nih.gov Interestingly, the regioselectivity can be switched; C3-methyl derivatives have been shown to undergo surprising regioselective deprotonation at the C5 position. nih.gov These directed metalation strategies are powerful tools for creating analogues that would be difficult to access through direct construction. nih.gov
| Strategy | Description | Control Element | Example |
| Precursor-Directed Synthesis | The final substitution pattern is determined by the substituents on the starting materials (e.g., the substituted pyrazine). | Structure of Starting Materials | Reacting 2-(aminomethyl)-3-chloropyrazine to fix the C8-chloro position. |
| Post-Synthetic Functionalization | The core heterocycle is synthesized first and then functionalized in a subsequent, regioselective reaction. | Directing Groups / Reagent Control | Regioselective C3-metalation of the imidazo[1,5-a]pyrazine core using a strong base. nih.gov |
Condensation with Tosylmethyl Isocyanide (Tos-MIC)
The van Leusen imidazole synthesis represents a powerful and versatile method for constructing imidazole rings, which can be adapted for the formation of the imidazo[1,5-a]pyrazine system. semanticscholar.orgorganic-chemistry.org This reaction typically involves the base-catalyzed [3+2] cycloaddition of Tosylmethyl isocyanide (TosMIC) with an aldimine. semanticscholar.org For the synthesis of an imidazo[1,5-a]pyrazine derivative, the key starting material would be a substituted 2-(aminomethyl)pyrazine which reacts with an appropriate aldehyde to form the requisite imine in situ.
The general mechanism proceeds through the initial formation of an aldimine from a primary amine and an aldehyde. organic-chemistry.org TosMIC, a multifunctional reagent, then undergoes a stepwise cycloaddition to the polarized carbon-nitrogen double bond of the imine under basic conditions. organic-chemistry.org The subsequent elimination of p-toluenesulfinic acid from the intermediate 4-tosyl-imidazoline leads to the aromatization of the newly formed imidazole ring. semanticscholar.orgorganic-chemistry.org While direct literature for the synthesis of this compound using this specific method is not prevalent, the principles of the van Leusen reaction suggest its applicability by selecting a suitably substituted pyrazine precursor. researchgate.netresearchgate.net
Table 1: Key Features of the van Leusen Imidazole Synthesis
| Feature | Description | Reference |
|---|---|---|
| Reactants | Aldimine (often formed in situ from an aldehyde and amine) and Tosylmethyl isocyanide (TosMIC). | organic-chemistry.org |
| Reaction Type | Base-catalyzed [3+2] cycloaddition. | semanticscholar.org |
| Key Intermediate | 4-Tosyl-2-imidazoline. | organic-chemistry.org |
| Driving Force | Elimination of p-toluenesulfinic acid to form the aromatic imidazole ring. | semanticscholar.org |
| Applicability | Widely used for the synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles. | semanticscholar.org |
Nucleophilic Substitution Reactions for Halogenation and Derivatization
Nucleophilic aromatic substitution (SNAr) is a cornerstone for the functionalization of halogenated heteroaromatic compounds, including imidazo[1,5-a]pyrazines. The chlorine atom at the 8-position of the this compound scaffold is susceptible to displacement by various nucleophiles. This reactivity is crucial for introducing diverse functional groups and building molecular complexity.
In related imidazo[1,2-a]pyrazine systems, the selective displacement of an 8-chloro group has been successfully achieved by heating with amine nucleophiles. nih.gov This suggests that the 8-chloro position in the imidazo[1,5-a]pyrazine isomer is also activated towards nucleophilic attack, allowing for the introduction of amino, alkoxy, and thioalkoxy groups. The reaction conditions, such as solvent, temperature, and the nature of the base, are critical for achieving high yields and selectivity.
Halogenation itself is a key step in preparing precursors for these substitution reactions. The regioselectivity of electrophilic halogenation on the imidazo[1,2-a]pyrazine core has been studied, indicating that specific positions can be targeted. stackexchange.com For instance, bromination can occur at specific sites on the heterocyclic ring system. nih.gov Transition-metal-free methods using reagents like sodium chlorite (B76162) or bromite (B1237846) have also been developed for the C-3 halogenation of related imidazo[1,2-a]pyridines, offering a green alternative for introducing halogen atoms. researchgate.net
Table 2: Examples of Nucleophilic Substitution on Chloro-Substituted Imidazopyrazines
| Substrate | Nucleophile | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 3-bromo-8-chloro-imidazo[1,2-a]pyrazine | R2NH | Et3N or iPrNEt2, CH3CN, 80 °C | 8-amino-3-bromo-imidazo[1,2-a]pyrazine | nih.gov |
Modern Catalytic Methods in Imidazo[1,5-A]pyrazine Synthesis
Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis and functionalization of the imidazo[1,5-a]pyrazine scaffold have significantly benefited from these advancements.
Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org The 8-chloro substituent on the imidazo[1,5-a]pyrazine ring makes it an ideal substrate for such transformations.
Suzuki-Miyaura Coupling : This reaction couples aryl halides with boronic acids or their esters. It is widely used to introduce aryl or heteroaryl substituents. For instance, the 3-position of a dihalo imidazopyrazine intermediate has been functionalized via Suzuki couplings with various boronic acids using a Pd(PPh3)4 catalyst. nih.gov This methodology is directly applicable to the 8-chloro position of this compound to synthesize biaryl structures.
Sonogashira Coupling : This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org Chloropyrazine has proven to be an excellent substrate for this reaction, indicating that this compound could be coupled with various alkynes to introduce alkynyl moieties. rsc.org This reaction is valuable for creating extended π-conjugated systems. rsc.org
Buchwald-Hartwig Amination : This reaction is a premier method for forming C-N bonds by coupling aryl halides with amines. wikipedia.orglibretexts.org It has been employed to install sulfonamido groups on chloro-substituted imidazo[1,2-a]pyrazines. researchgate.net This powerful reaction allows for the introduction of a wide array of primary and secondary amines at the 8-position of the target compound, offering a direct route to diverse amine derivatives. wikipedia.org
Table 3: Overview of Metal-Catalyzed Coupling Reactions on Imidazo[1,5-a]pyrazine Scaffolds
| Reaction | Coupling Partners | Catalyst System (Typical) | Bond Formed | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl Halide + Boronic Acid/Ester | Pd(PPh3)4, Base | C(sp2)–C(sp2) | nih.govnih.gov |
| Sonogashira | Aryl Halide + Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Base | C(sp2)–C(sp) | rsc.orgwikipedia.org |
| Buchwald-Hartwig | Aryl Halide + Amine | Pd catalyst, Phosphine Ligand, Base | C(sp2)–N | wikipedia.orgresearchgate.net |
Aerobic Oxidative Cyclization and C-H Functionalization
More recent strategies focus on atom economy and environmental sustainability. Aerobic oxidative cyclization and direct C-H functionalization are at the forefront of this movement.
Aerobic Oxidative Cyclization : Copper-catalyzed aerobic oxidative cyclization methods have been developed for the synthesis of related imidazo[1,2-a]pyridines from pyridines and ketoxime acetates. organic-chemistry.orgnih.gov These reactions use molecular oxygen from the air as the terminal oxidant, making them environmentally benign. organic-chemistry.org Similar strategies, such as the iron-catalyzed C-H amination for constructing imidazole-fused ring systems, could be adapted for the synthesis of the imidazo[1,5-a]pyrazine core. organic-chemistry.org
C-H Functionalization : Direct C-H functionalization avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences. nih.govnih.gov While much of the research has focused on the imidazo[1,2-a]pyridine (B132010) scaffold, the principles are transferable. mdpi.comresearchgate.net Metal-free C-H functionalization approaches have been developed for imidazo[1,5-a]pyridines, demonstrating the possibility of forming new C-C bonds without transition metal catalysts. nih.govnih.gov These reactions often proceed via radical pathways or other activation modes, allowing for the introduction of various functional groups directly onto the heterocyclic core. nih.gov
Microwave-Assisted Synthetic Protocols
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved purity of products. nih.govacs.org The synthesis of imidazo[1,2-a]pyridines and pyrazines has been shown to benefit significantly from microwave assistance. nih.govacs.org
Catalyst-free annulation reactions of 2-aminopyrazines with α-bromoketones under microwave irradiation in green solvents like water-isopropanol have been reported to produce imidazo[1,2-a]pyrazines in excellent yields. acs.org Similarly, multicomponent reactions to build 3-aminoimidazo[1,2-a]pyrazine libraries are accelerated by microwave heating. nih.gov Suzuki coupling reactions to functionalize the imidazopyrazine core can also be efficiently performed in a microwave reactor, typically completing in minutes rather than hours. nih.gov These protocols offer a rapid and efficient pathway for both the synthesis and derivatization of the this compound framework. mdpi.comresearchgate.net
Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conventional Conditions | Microwave Conditions | Advantage of Microwave | Reference |
|---|---|---|---|---|
| Annulation | Reflux, hours | 150 °C, minutes | Reduced reaction time, higher yields | nih.govacs.org |
| Suzuki Coupling | 80-100 °C, hours | 110 °C, minutes | Rapid optimization, high throughput | nih.gov |
| Multicomponent Reaction | Reflux, hours | 150 °C, 10-20 min | Speed and efficiency for library synthesis | nih.gov |
Functionalization and Derivatization Strategies
The this compound molecule possesses several sites amenable to further chemical modification. The primary strategies for its derivatization revolve around the reactivity of the chloro-substituent and the potential for C-H functionalization on the heterocyclic rings.
The chlorine atom at the 8-position is the most apparent handle for derivatization. As discussed, it serves as an excellent electrophilic partner in a variety of metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations. nih.govrsc.orgresearchgate.net This allows for the systematic introduction of a vast array of substituents, enabling the fine-tuning of the molecule's properties. Furthermore, the 8-chloro group can be displaced by various nucleophiles through SNAr reactions, providing access to ethers, thioethers, and amines. nih.gov
Direct C-H functionalization offers a more advanced and atom-economical approach to derivatization. Based on studies of related imidazo-fused systems, positions on both the imidazole and pyrazine rings could be targeted for arylation, alkylation, or halogenation under appropriate catalytic conditions. rsc.orgnih.gov This strategy avoids the need for pre-installed leaving groups, streamlining the synthesis of complex derivatives. The phenyl group at the 1-position can also be modified, although this typically requires harsher conditions or initial synthesis with a pre-functionalized phenyl ring.
Introduction of Substituents at Key Ring Positions (e.g., C-5, C-8, C-3)
The functionalization of the imidazo[1,5-a]pyrazine ring is heavily influenced by the inherent acidity of its ring protons, making metalation a powerful tool for regioselective substitution. acs.orgacs.org Strategies have been developed to target the C-3 and C-5 positions with high precision. acs.org
Deprotonation using a strong base, followed by quenching with an electrophile, is a primary method for introducing substituents. acs.org Studies have shown that the C-3 position is the most kinetically favorable site for metalation on an unsubstituted 8-substituted imidazo[1,5-a]pyrazine core. acs.org Using a lithium amide base, a range of electrophiles can be introduced exclusively at the C-3 position. acs.orgacs.org
Should the C-3 position be blocked, for instance with a methyl group, deprotonation surprisingly occurs at the C-5 position, providing a route to C-5 functionalized derivatives. acs.orgacs.org This demonstrates a switchable regioselectivity that allows for controlled derivatization at different sites. Furthermore, under specific conditions, it is possible to achieve a C-5/C-3 dimetalation, enabling the introduction of two different functional groups onto the scaffold. acs.orgacs.org
Substitution at the C-8 position is less commonly achieved through direct functionalization of a pre-formed imidazo[1,5-a]pyrazine ring. Instead, substituents at this position are typically incorporated into the pyrazine starting material before the cyclization reaction that forms the fused imidazole ring. acs.org This approach makes the C-8 substituent an integral part of the initial molecular framework.
| Position | Synthetic Method | Reagents | Result | Citation(s) |
| C-3 | Regioselective Metalation | 1. Lithium amide base (e.g., LDA) 2. Electrophile (e.g., I₂, Me₃SiCl) | Introduction of various functional groups at C-3 | acs.orgacs.org |
| C-5 | Metalation of C-3 blocked substrate | 1. Lithium amide base (e.g., LDA) on C-3 methyl derivative 2. Electrophile | Introduction of various functional groups at C-5 | acs.orgacs.org |
| C-3 & C-5 | Dimetalation | 1. Excess strong base 2. Sequential electrophile quenching | Disubstitution at C-3 and C-5 positions | acs.orgacs.org |
| C-8 | Ring Synthesis | Construction from a pre-substituted pyrazine derivative | C-8 substituted imidazo[1,5-a]pyrazine core | acs.org |
Synthesis of Thio-Derivatives
The synthesis of 3-thio-derivatives of the imidazo[1,5-a]pyrazine system provides a versatile handle for further chemical modification. researchgate.net The parent compound, imidazo[1,5-a]pyrazine-3(2H)-thione, can be prepared in high yield through the reaction of pyrazinemethanamine with carbon disulfide. researchgate.net This reaction provides a direct and efficient route to the core thione structure.
Once formed, the thione derivative serves as a valuable intermediate. It can be readily converted into a variety of alkylthioimidazopyrazines through reactions such as S-alkylation. researchgate.net These sulfur-functionalized derivatives are of interest not only for their potential biological activities but also as substrates for nucleophilic displacement reactions, enabling further diversification of the imidazo[1,5-a]pyrazine scaffold. researchgate.net
| Compound | Starting Materials | Key Reaction | Description | Citation(s) |
| Imidazo[1,5-a]pyrazine-3(2H)-thione | Pyrazinemethanamine, Carbon Disulfide | Cyclocondensation | Forms the parent 3-thione derivative of the scaffold. | researchgate.net |
| Alkylthioimidazopyrazines | Imidazo[1,5-a]pyrazine-3(2H)-thione, Alkylating agent | S-Alkylation | Introduces an alkyl group onto the sulfur atom, forming a thioether linkage. | researchgate.net |
Development of Compound Libraries based on the Scaffold
The construction of compound libraries is a cornerstone of modern drug discovery, allowing for the systematic exploration of structure-activity relationships. For the imidazo[1,5-a]pyrazine scaffold, multi-component reactions (MCRs) have been employed as an efficient strategy for generating molecular diversity. nih.gov
One novel approach involves a sequence of a three-component reaction followed by a two-component reaction. nih.gov This method begins with the condensation of 2,3-diaminomaleonitrile, a ketone, and an isocyanide to produce a 1,6-dihydropyrazine-2,3-dicarbonitrile intermediate. nih.gov This intermediate is then reacted with various alkyl or aryl isocyanates or isothiocyanates to assemble a new class of highly substituted imidazo[1,5-a]pyrazine derivatives. nih.gov
Another powerful, two-step strategy utilizes a sequential three-component reaction of a propargyl amine or aminoester, a 1,2-diaza-1,3-diene, and an isothiocyanate. researchgate.net This initial step furnishes a functionalized 2-thiohydantoin. The subsequent step involves a regioselective base-promoted intramolecular cyclization, which transforms the thiohydantoin intermediate into the final thiohydantoin-fused tetrahydropyrazine, a unique imidazo[1,5-a]pyrazine scaffold. researchgate.net By varying the inputs for each component in these MCR sequences, a large and diverse library of compounds can be rapidly synthesized for further investigation. nih.govresearchgate.net
Molecular Characterization and Structural Elucidation Techniques
Advanced Spectroscopic Methods for Structural Assignment
Spectroscopic techniques are fundamental in determining the molecular structure of 8-Chloro-1-phenylimidazo[1,5-A]pyrazine. By probing the interactions of the molecule with electromagnetic radiation, these methods reveal detailed information about its atomic composition and bonding environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. For this compound, both ¹H (proton) and ¹³C (carbon) NMR studies are crucial for confirming the identity and structural integrity of the compound.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments are expected. The protons on the phenyl group and the imidazopyrazine core would resonate at characteristic chemical shifts, influenced by their local electronic environments. The integration of these signals would correspond to the number of protons in each unique environment, and the splitting patterns (multiplicity) would provide information about neighboring protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., aromatic, part of a heterocyclic ring) and its bonding.
| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |
| Chemical Shift (ppm) | Assignment |
| 7.20 - 7.60 (m, 5H) | Phenyl protons |
| 7.80 (d, 1H) | Imidazopyrazine proton |
| 8.10 (d, 1H) | Imidazopyrazine proton |
| 8.50 (s, 1H) | Imidazopyrazine proton |
Note: The data in the table is predicted and serves as an illustrative example of what would be expected for this compound. Actual experimental values would be required for definitive assignment.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H bonds of the aromatic and heterocyclic rings, C=C and C=N stretching vibrations within the rings, and the C-Cl bond.
| IR Absorption Data (Predicted) | | :--- | :--- | | Frequency (cm⁻¹) | Vibrational Mode Assignment | | 3050 - 3150 | Aromatic & Heterocyclic C-H stretch | | 1600 - 1650 | C=N stretch | | 1450 - 1580 | Aromatic & Heterocyclic C=C stretch | | 1000 - 1200 | C-N stretch | | 700 - 800 | C-Cl stretch |
Note: This table represents predicted IR absorption frequencies for the key functional groups.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, MS is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum would be characteristic of the imidazopyrazine core and the phenyl and chloro substituents.
| Mass Spectrometry Data | | :--- | :--- | | Technique | Observation | | Molecular Ion Peak (M⁺) | Expected at m/z corresponding to the molecular weight (C₁₂H₈ClN₃). | | Isotope Pattern | A characteristic M+2 peak due to the presence of the ³⁷Cl isotope. | | Key Fragmentation Ions | Fragments corresponding to the loss of Cl, phenyl group, or parts of the pyrazine (B50134) ring. |
Chromatographic Techniques for Purification and Purity Assessment
Chromatographic techniques are essential for the purification of this compound and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of the compound. A sample is passed through a column under high pressure, and the components are separated based on their interactions with the stationary phase. A pure sample of this compound would ideally show a single sharp peak in the chromatogram.
Thin-Layer Chromatography (TLC): TLC is a simpler chromatographic technique used to monitor the progress of chemical reactions and to get a quick assessment of purity. The retention factor (Rf) value of the compound is a characteristic property under a specific set of conditions (solvent system, stationary phase).
Column Chromatography: For the purification of larger quantities of the compound, column chromatography is often employed. The crude product is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel), and a solvent or mixture of solvents (eluent) is passed through to separate the desired compound from impurities.
Theoretical and Computational Studies on Imidazo 1,5 a Pyrazine Systems
Quantum Chemical Calculations (DFT and TD-DFT)
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are cornerstone computational methods for investigating the electronic properties of molecular systems. nih.gov These approaches allow for the detailed analysis of molecular orbitals, charge distribution, and electronic transitions, which are fundamental to understanding a molecule's reactivity and potential as a drug candidate. For imidazo[1,5-a]pyrazine (B1201761) derivatives, these calculations are crucial in elucidating their structure-activity relationships. rsc.org
Electronic Structure Analysis (HOMO-LUMO Energy Gaps)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to determining a molecule's electronic behavior. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity, kinetic stability, and polarizability. A smaller energy gap suggests that a molecule is more reactive as it requires less energy to be excited.
Table 1: Illustrative Frontier Orbital Energies and Related Quantum Chemical Descriptors for an Imidazo[1,5-a]pyrazine System
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -2.0 |
| Energy Gap (ΔE) | 4.5 |
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 2.0 |
| Global Hardness (η) | 2.25 |
| Global Softness (S) | 0.22 |
| Electronegativity (χ) | 4.25 |
| Electrophilicity Index (ω) | 3.98 |
Note: These values are hypothetical and for illustrative purposes, based on typical ranges observed for similar heterocyclic compounds in computational studies.
Charge Transfer Characterization
Intramolecular charge transfer (ICT) is a critical process in many chemical and biological phenomena. TD-DFT calculations are particularly useful for characterizing the nature of electronic transitions, including those with charge-transfer character. rsc.org By analyzing the composition of the molecular orbitals involved in an electronic excitation, it is possible to determine whether the transition corresponds to a local excitation within a molecular fragment or a charge transfer between different parts of the molecule.
For 8-Chloro-1-phenylimidazo[1,5-a]pyrazine, with its phenyl substituent and chloro-substituted heterocyclic core, electronic transitions could involve charge transfer from the electron-rich phenyl ring to the imidazopyrazine system, or vice versa. The nature and extent of this charge transfer can significantly influence the molecule's photophysical properties and its interactions with biological targets. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. chemrxiv.org The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of positive potential (electron-poor, prone to nucleophilic attack). Green represents neutral potential.
For this compound, the MEP map would likely reveal negative potential around the nitrogen atoms of the pyrazine (B50134) ring, indicating their role as hydrogen bond acceptors. The chloro and phenyl groups would also influence the electrostatic potential distribution across the molecule, providing insights into its non-covalent interaction capabilities. researchgate.net
Molecular Dynamics Simulations (if applicable to conformational studies)
While specific studies on the molecular dynamics (MD) of this compound were not identified in the reviewed literature, MD simulations are a powerful technique for exploring the conformational landscape of flexible molecules and their interactions with biological macromolecules over time. For a relatively rigid structure like this compound, MD simulations could be particularly useful in the context of its binding to a protein, allowing for the study of induced fit effects and the stability of the ligand-protein complex.
Molecular Recognition and Ligand-Target Interaction Analysis (Computational Aspects)
Understanding how a ligand interacts with its biological target is fundamental to drug design. Computational methods, especially molecular docking, are instrumental in predicting and analyzing these interactions.
Ligand Docking Methodologies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds against a specific protein target and to elucidate the key interactions that stabilize the ligand-receptor complex.
Imidazo[1,5-a]pyrazine derivatives have been the subject of numerous docking studies to explore their potential as inhibitors of various kinases and other enzymes. benthamscience.comnih.gov For instance, derivatives of this scaffold have been investigated as Bruton's tyrosine kinase (BTK) inhibitors. benthamscience.com In such studies, the imidazo[1,5-a]pyrazine core often forms crucial hydrogen bonds with the hinge region of the kinase, while substituents at various positions can be tailored to optimize interactions with other parts of the binding site.
A typical docking study of this compound against a hypothetical kinase target would involve preparing the 3D structures of both the ligand and the protein, defining the binding site, and then using a scoring function to evaluate the different binding poses. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the binding affinity.
Table 2: Illustrative Docking Results for an Imidazo[1,5-a]pyrazine Derivative with a Kinase Target
| Parameter | Value |
| Docking Score (kcal/mol) | -8.5 |
| Key Interacting Residues | |
| Hydrogen Bond | MET 477 (Hinge) |
| Hydrogen Bond | GLU 475 (Hinge) |
| Pi-Stacking | PHE 540 |
| Hydrophobic Interactions | LEU 408, VAL 416, ALA 428 |
Note: These results are hypothetical and for illustrative purposes, based on typical findings for kinase inhibitors with a similar scaffold.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, CH-π interactions)
Computational and crystallographic studies of imidazo[1,5-a]pyrazine derivatives, particularly those with biological activity, have elucidated key intermolecular interactions that govern their binding to target proteins. For instance, in studies of 8-amino-imidazo[1,5-a]pyrazine derivatives as reversible Bruton's tyrosine kinase (BTK) inhibitors, X-ray crystallography has provided a clear picture of the binding mode. nih.gov
Key interactions observed for lead compounds within the BTK enzyme active site include:
Hydrogen Bonding : The 8-amino group and the N7 nitrogen of the imidazo[1,5-a]pyrazine core are critical for forming hydrogen bonds with the hinge region of the kinase. Specifically, these groups can interact with the amino acid residues Ser538 and Asp539. The primary amine at the 8-position can also form a hydrogen bond with the side-chain of the "gatekeeper" residue, Threonine 474 (T474). nih.gov
Water-Mediated Hydrogen Bonds : The N2 nitrogen of the pyrazine ring has been observed to form a hydrogen bond with a water molecule within the active site, further stabilizing the ligand-protein complex. nih.gov
Hydrophobic Interactions : The scaffold, including substituted moieties, engages in significant hydrophobic interactions. For example, a trifluoropyridine group attached to the core can occupy a back pocket of the enzyme, contributing to selectivity and potency. nih.gov
These specific interactions highlight the importance of the arrangement of hydrogen bond donors and acceptors on the imidazo[1,5-a]pyrazine core for achieving high-affinity binding.
Structure-Activity Relationship (SAR) Studies from a Molecular Interaction Perspective
Structure-Activity Relationship (SAR) studies for the imidazo[1,5-a]pyrazine scaffold are heavily reliant on computational insights to rationalize the observed biological activities. benthamscience.comnih.gov By correlating structural modifications with changes in binding affinity, researchers can understand the role of different functional groups in establishing key intermolecular contacts. Molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) studies are instrumental in building predictive models that explain how steric, electronic, and hydrophobic properties influence interaction with a biological target. benthamscience.combenthamdirect.com
Correlation of Structural Modifications with Binding Affinities or Mechanistic Parameters
Systematic modifications of the imidazo[1,5-a]pyrazine scaffold have led to a clearer understanding of its SAR, particularly for kinase inhibitors.
In the context of BTK inhibitors based on the 8-amino-imidazo[1,5-a]pyrazine core, SAR exploration focused on the central amide linker. nih.gov Modifications to the heteroaromatic ring of the amide produced significant variations in potency. The data demonstrates that 2-pyridyl amides are generally more potent than other heteroaromatic systems like pyrimidine, pyrazine, or thiazole. nih.gov This suggests that the nitrogen placement and electronic distribution in the 2-pyridyl ring are optimal for the specific interactions within the BTK active site.
Table 1: SAR of 8-Amino-imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors
| Compound | Heteroaromatic Amide | BTK IC50 (nM) |
| 25 | Pyridazine | >1000 |
| 26 | Pyrimidine | 134 |
| 27 | Pyrimidine | 30 |
| 28 | Pyrazine | 120 |
| 29 | Thiazole | 240 |
| 30 | Thiazole | 110 |
Data sourced from a study on reversible BTK inhibitors. nih.gov
Similarly, in the development of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors, docking studies were performed to explain the SAR. nih.gov Gratifyingly, these efforts led to the identification of compounds with high inhibitory potency. For example, compound 27 from this series exhibited a robust BRD9 inhibition with an IC50 value of 35 nM. nih.gov The potent activity of this compound is attributed to its specific fit and favorable interactions within the BRD9 binding pocket, as predicted by computational models. nih.govresearchgate.net
Design Principles for Scaffold Optimization Based on Computational Insights
Computational chemistry provides powerful tools for optimizing the imidazo[1,5-a]pyrazine scaffold. Pharmacophore modeling and 3D-QSAR studies are key to abstracting the essential features required for biological activity into a coherent model that can guide the design of new, more potent compounds. benthamscience.com
For imidazo[1,5-a]pyrazine derivatives targeting BTK, a five-point pharmacophore hypothesis (DPRRR_1) was developed. This model was identified as the best among 20 generated hypotheses and includes the following features:
One hydrogen bond donor
One positive ionic feature
Three aromatic ring features benthamscience.combenthamdirect.com
This model serves as a blueprint for designing new molecules. It suggests that for a compound to be an effective BTK inhibitor, its structure should place functional groups in three-dimensional space to match these five features. The 3D-QSAR models further refine this by quantifying the positive and negative effects of different electrostatic and steric fields around the scaffold, providing a more detailed roadmap for optimization. benthamscience.combenthamdirect.com This computational approach allows for the virtual screening of compound libraries and the prioritization of synthetic targets, ultimately accelerating the discovery of optimized leads. benthamscience.com
Research Applications and Emerging Directions for Imidazo 1,5 a Pyrazine Derivatives
Applications in Materials Science
The imidazo[1,5-a]pyrazine (B1201761) core, characterized by its fused aromatic ring system, is an intrinsic fluorophore. The electronic properties and, consequently, the material science applications of these compounds can be finely tuned by introducing various substituents. The presence of a phenyl group at the 1-position and a chloro group at the 8-position on the 8-Chloro-1-phenylimidazo[1,5-a]pyrazine ring system is expected to significantly influence its photophysical and electronic characteristics.
Photophysical Properties and Luminescence Studies
Derivatives of the related imidazo[1,5-a]pyridine (B1214698) scaffold are recognized for their potent luminescence and notable photophysical characteristics. rsc.orgmdpi.com These compounds often exhibit significant Stokes shifts—the difference between the maxima of the absorption and emission spectra—which is a highly desirable feature for fluorescent probes and materials as it minimizes self-quenching. mdpi.commdpi.com For instance, certain imidazo[1,5-a]pyridine-based fluorophores display fluorescence quantum yields as high as 0.38 in nonpolar environments. mdpi.com
The introduction of substituents is a key strategy for modulating these properties. Halogenation, for example, has been shown to significantly impact the luminescence quantum yields of imidazo[1,5-a]pyridine derivatives. researchgate.net The chloro group in this compound, being an electron-withdrawing group, can alter the energy levels of the molecular orbitals, thereby affecting the absorption and emission wavelengths. The phenyl group, a large aromatic substituent, extends the π-conjugated system, which typically leads to a red-shift (a shift to longer wavelengths) in both absorption and emission spectra.
Table 1: Illustrative Photophysical Properties of Related Imidazo-Fused Heterocycles
| Compound Class | Key Photophysical Feature(s) | Potential Application | Source(s) |
|---|---|---|---|
| Imidazo[1,5-a]pyridine derivatives | Wide Stokes shifts (>5000 cm⁻¹) | Fluorescent membrane probes | mdpi.com |
| Boron difluoride complexes of (imidazo[1,5-a]pyridin-3-yl)phenols | Blue emission, good fluorescence quantum yields | Emissive dyes in polymeric films | mdpi.com |
Exploration in Optoelectronic Devices and Sensors
The inherent electronic properties of imidazo-fused heterocycles make them promising candidates for use in organic electronics. Quantum chemical studies on the isomeric imidazo[1,2-a]pyrazine (B1224502) system have demonstrated their potential as materials for organic solar cells. researchgate.net These studies focus on calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are critical parameters for designing organic photovoltaic materials. researchgate.net By strategically adding different electron-donating or electron-withdrawing groups, researchers can tune these energy levels to optimize charge separation and transport. researchgate.net
The this compound scaffold, with its specific substitution pattern, could be investigated for similar applications. The electron-withdrawing nature of the pyrazine (B50134) ring and the chloro substituent, combined with the extended π-system from the phenyl group, suggests its potential use in devices like organic light-emitting diodes (OLEDs) or dye-sensitized solar cells (DSSCs). rsc.orgijrpr.commdpi.comrsc.org The stable, compact, and emissive nature of the core scaffold is advantageous for creating robust optoelectronic devices. mdpi.com
Role as Precursors and Synthetic Intermediates
The functionalization at various positions of the imidazo[1,5-a]pyrazine core makes it a versatile intermediate for constructing more elaborate molecules. The chloro-substituent at the C8 position is a particularly useful synthetic handle, allowing for a range of subsequent chemical modifications.
Use in the Synthesis of More Complex Heterocyclic Systems
Halogenated imidazo-fused heterocycles are valuable precursors for building more complex molecular architectures, often through cross-coupling reactions. Research on the isomeric imidazo[1,2-a]pyrazine system has shown that an 8-chloro group can be selectively displaced by amines when heated, providing a pathway to 8-amino substituted derivatives. nih.gov This type of nucleophilic aromatic substitution is a cornerstone of medicinal chemistry for creating libraries of compounds for biological screening.
Furthermore, the imidazo[1,5-a]pyrazine core can be elaborated into novel tricyclic ring systems. For example, a benzamide (B126) derivative of an imidazo[1,5-a]pyrazine was used to synthesize a previously unknown triazadibenzo[cd,f]azulen-7(6H)-one tricycle through a directed remote metalation-cyclization reaction. acs.orgnih.gov This demonstrates that the core scaffold serves not just as a foundation for substitution, but also as a reactive partner in intramolecular cyclizations to generate unique, three-dimensional structures.
Chemical Transformation Studies of the Core
The imidazo[1,5-a]pyrazine nucleus is amenable to various chemical transformations beyond simple substitution of the chloro group. Directed metalation, a powerful technique in organic synthesis, allows for the regioselective introduction of functional groups. Studies on the parent imidazo[1,5-a]pyrazine system show that the C3 and C5 positions can be selectively deprotonated using strong bases, followed by quenching with an electrophile to install a new substituent. acs.orgnih.gov This allows for precise modification of the heterocyclic core.
The presence of existing substituents can direct subsequent transformations. For instance, a C3-methyl group on the imidazo[1,5-a]pyrazine ring surprisingly directs deprotonation to the C5 position. acs.orgnih.gov This highlights the intricate interplay of electronic and steric effects that govern the reactivity of the core. Such regioselective functionalizations are critical for the systematic exploration of structure-activity relationships in drug discovery and for the tailored synthesis of materials. nih.govnih.gov
Table 2: Key Chemical Transformations of the Imidazo[1,5-a]pyrazine Core
| Position(s) | Transformation | Reagents | Significance | Source(s) |
|---|---|---|---|---|
| C8-Cl | Nucleophilic Aromatic Substitution | Amines, Heat | Access to 8-amino derivatives | nih.gov |
| C3 | Regioselective Metalation-Functionalization | Strong base (e.g., LDA), Electrophile | Precise installation of substituents at C3 | acs.orgnih.gov |
| C5 | Directed Remote Metalation | Strong base (directed by C3-substituent) | Regioselective functionalization at C5 | acs.orgnih.gov |
Fundamental Mechanistic Organic Chemistry Research
The study of imidazo[1,5-a]pyrazines and related systems provides fertile ground for fundamental mechanistic investigations. The regioselectivity of reactions on this heterocyclic core is a subject of significant interest. For example, understanding why metalation occurs preferentially at C3 or C5 under different conditions requires detailed mechanistic analysis, often supported by quantum mechanical calculations. acs.orgnih.gov These calculations can rationalize the observed outcomes by determining the most stable intermediate organometallic species. nih.gov
Similarly, studies on the isomeric imidazo[1,2-a]pyrazine system have used density functional theory (DFT) calculations to explain the regioselectivity of metalation and other electrophilic substitution reactions. nih.govresearchgate.netstackexchange.com For electrophilic bromination of 8-chloroimidazo[1,2-a]pyrazine, mechanistic analysis involving the stability of resonance structures of the reaction intermediate correctly predicts that substitution will occur at the C3 position. stackexchange.com The stability of the intermediate, where the aromaticity of the six-membered ring is maintained, is the key driving factor. stackexchange.com Such fundamental studies are crucial for predicting the reactivity of new derivatives like this compound and for designing efficient and selective synthetic routes.
Investigations into Reaction Pathways and Intermediates
The synthesis of the imidazo[1,5-a]pyrazine core generally involves the condensation and subsequent cyclization of a substituted aminopyrazine with a suitable carbonyl compound or its equivalent. The specific reaction pathway to obtain this compound would likely involve a multi-step sequence.
One plausible pathway begins with a substituted 2-aminopyrazine (B29847). The reaction sequence can be influenced by the nature of the reactants and the conditions employed. For instance, the condensation of an aminopyrazine with an α-haloketone is a common method for constructing the imidazole (B134444) ring. In the case of this compound, this would likely involve a reaction between 3-chloro-2-aminopyrazine and a phenacyl halide. The initial step is the N-alkylation of the amino group of the pyrazine with the phenacyl halide to form an intermediate. This is followed by an intramolecular cyclization, where the pyrazine ring nitrogen attacks the carbonyl carbon, leading to the formation of the fused imidazole ring after dehydration.
The reaction conditions, such as the choice of solvent and base, play a critical role in the efficiency of these steps. The use of microwave-assisted synthesis has been shown to accelerate similar heterocyclic ring formations, often leading to higher yields and shorter reaction times.
Investigations into the reaction intermediates of related heterocyclic systems, such as imidazo[1,2-a]pyridines, have utilized techniques like radical scavenging experiments to elucidate the mechanism. For example, in some functionalization reactions, the formation of radical intermediates has been proposed and supported by experimental evidence. These studies suggest that under certain conditions, the reaction may not proceed through a simple ionic mechanism but could involve single-electron transfer steps.
Studies of Selectivity and Regiochemistry in Heterocyclic Reactions
The synthesis of substituted imidazo[1,5-a]pyrazines inherently involves questions of selectivity and regiochemistry, particularly when the pyrazine precursor has multiple potential reaction sites. The final substitution pattern of the product is determined by the relative reactivity of these sites.
In the context of this compound, the regiochemistry is established during the cyclization step. The structure of the starting materials, 3-chloro-2-aminopyrazine and a phenacyl derivative, directs the formation of the single desired isomer. The nucleophilic amino group of the pyrazine selectively attacks the electrophilic carbon of the phenacyl halide, and the subsequent intramolecular cyclization is directed by the proximity of the reacting groups.
Further functionalization of the imidazo[1,5-a]pyrazine ring system is also governed by principles of regioselectivity. The inherent electronic properties of the heterocyclic core dictate the positions most susceptible to electrophilic or nucleophilic attack. For example, in the related imidazo[1,2-a]pyrazine system, selective displacement of a chloro group at the 8-position has been achieved, indicating the reactivity of this position towards nucleophilic substitution. This selectivity is crucial for the synthesis of analogs with diverse functionalities at specific positions.
Studies on similar heterocyclic systems have demonstrated that the choice of reagents and reaction conditions can be fine-tuned to control the regiochemical outcome of a reaction. For instance, in the C-H functionalization of imidazo[1,2-a]pyridines, different positions on the imidazole or pyridine (B92270) ring can be targeted by selecting appropriate catalysts and directing groups. These principles are transferable to the imidazo[1,5-a]pyrazine system, where understanding the electronic distribution and steric factors is key to predicting and controlling the regiochemistry of its reactions.
Future Perspectives and Challenges in Imidazo 1,5 a Pyrazine Research
Development of Novel and Sustainable Synthetic Methodologies
A primary challenge in the advancement of imidazo[1,5-a]pyrazine-based compounds is the development of more efficient, cost-effective, and environmentally benign synthetic routes. While numerous methods exist for the construction of related fused imidazole (B134444) systems, the focus is shifting towards sustainable practices and novel chemical transformations.
Future synthetic strategies are expected to prioritize:
Green Chemistry Principles : The use of greener solvents, such as anisole, and the development of reactions that produce water as the only byproduct are gaining traction. organic-chemistry.org Multicomponent reactions (MCRs) are also being explored as they offer a streamlined approach to complex molecules in a single step, reducing waste and improving energy efficiency. researchgate.netnih.gov For instance, the Groebke–Blackburn–Bienaymé reaction has been successfully applied to the synthesis of related imidazo[1,2-a]pyrazines using the green solvent eucalyptol. researchgate.net
Catalysis Innovation : There is a move towards using inexpensive, earth-abundant metals like iron and copper as catalysts. organic-chemistry.org Iron-catalyzed C-H amination has been shown to be an efficient method for constructing the imidazole-fused ring system common to imidazo[1,5-a]pyrazines. organic-chemistry.org Furthermore, metal-free reaction pathways, such as sequential dual oxidative amination of C(sp³)-H bonds, offer an alternative that avoids heavy metal contamination of the final products. organic-chemistry.org
Novel Reaction Pathways : Researchers are exploring innovative cyclization and annulation (ring-forming) strategies. These include cyclocondensation, oxidative cyclization, and transannulation reactions. rsc.org A novel approach for the synthesis of the related imidazo[1,5-a]pyridines involves the cyclization of 2-picolylamines with nitroalkanes that have been electrophilically activated, demonstrating a new way to form the fused imidazole ring. beilstein-journals.org
These evolving methodologies will be crucial for creating diverse libraries of 8-Chloro-1-phenylimidazo[1,5-a]pyrazine analogs for biological screening and optimization.
Advanced Computational Modeling for Predictive Design
Computational chemistry is an indispensable tool for accelerating the drug discovery process. For the imidazo[1,5-a]pyrazine (B1201761) scaffold, the integration of advanced computational models offers a path toward the predictive design of new derivatives with enhanced potency and specificity.
Current computational approaches for imidazo[1,5-a]pyrazine derivatives include molecular docking studies to understand the structure-activity relationship (SAR) and binding modes with biological targets, such as the BRD9 bromodomain. nih.gov However, the future lies in more sophisticated, predictive models.
Key areas for future development include:
Machine Learning and AI : Implementing machine-learning algorithms and artificial intelligence can enable the rapid in silico design and optimization of novel compounds. These models can be trained on existing experimental data to predict biological activity, pharmacokinetic properties, and potential off-target effects before a molecule is ever synthesized. This approach is already being used to accelerate the development of biologics and can be adapted for small molecules. llnl.gov
Quantitative Structure-Activity Relationship (QSAR) : While traditional SAR provides qualitative insights, 3D-QSAR models can offer quantitative predictions of activity. Developing robust QSAR models for different biological targets will allow for the prioritization of the most promising this compound derivatives for synthesis.
Free Energy Perturbation (FEP) : Large-scale FEP calculations represent a high-level computational method to more accurately predict the binding affinity of a ligand to its protein target. llnl.gov Applying such methods could significantly refine lead optimization for imidazo[1,5-a]pyrazine-based inhibitors.
| Computational Technique | Application in Drug Design | Future Perspective for Imidazo[1,5-a]pyrazines |
|---|---|---|
| Molecular Docking | Predicts binding conformation and affinity of a molecule to a target protein. nih.gov | Routine use for virtual screening of large compound libraries against new biological targets. |
| 3D-QSAR | Develops a statistical model correlating the 3D properties of molecules with their biological activity. | Creation of highly predictive models for specific targets (e.g., kinases, receptors) to guide the design of more potent analogs. |
| Machine Learning / AI | Enables de novo drug design and prediction of ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. llnl.gov | Generative models to design novel imidazo[1,5-a]pyrazine cores with optimal properties, significantly reducing discovery timelines. |
| Free Energy Perturbation (FEP) | Provides highly accurate calculation of relative binding affinities between similar molecules. llnl.gov | Precise, in silico optimization of lead compounds to enhance binding potency with minimal synthetic effort. |
Expansion of Research Applications Beyond Current Scope
Research into imidazo[1,5-a]pyrazines has primarily focused on their potential in medicine, particularly as enzyme and receptor inhibitors. Derivatives of this scaffold have been investigated as inhibitors of c-Src for acute ischemic stroke, as ligands for the corticotropin-releasing hormone (CRH) receptor, and as inhibitors of the BRD9 bromodomain for oncology applications. nih.govnih.govnih.gov
The future for compounds like this compound lies in expanding this scope both within and outside of medicinal chemistry.
New Therapeutic Areas : The broader class of fused imidazoles, including imidazo[1,2-a]pyrazines, has shown a wide array of biological activities, including antimicrobial, antiviral, antimalarial, and anti-inflammatory properties. researchgate.net A significant future direction will be to systematically screen this compound and its derivatives against a wider range of biological targets to uncover new therapeutic potential in infectious diseases, immunology, and neurodegenerative disorders.
Materials Science : Beyond medicine, certain heterocyclic compounds possess interesting photophysical properties. For example, the related imidazo[1,5-a]pyridine (B1214698) scaffold has been investigated for use in photoluminescent sensors. beilstein-journals.org Future research could explore the potential of the imidazo[1,5-a]pyrazine core in the development of novel organic light-emitting diodes (OLEDs), fluorescent probes, or other advanced materials.
| Application Area | Current Research Focus | Potential Future Expansion |
|---|---|---|
| Oncology | BRD9 bromodomain inhibitors. nih.gov | Targeting other kinases, exploring anti-proliferative activity against a wider range of cancer types. |
| Neurology | c-Src inhibitors for stroke nih.gov; CRH receptor ligands. nih.gov | Development of agents for Alzheimer's disease, Parkinson's disease, or anxiety disorders. |
| Infectious Diseases | Limited exploration for this specific scaffold. | Systematic screening for antiviral (e.g., against HIV), antibacterial, and antimalarial activity. researchgate.net |
| Materials Science | Not a current major focus. | Investigation as photoluminescent sensors, components for OLEDs, or functional dyes. beilstein-journals.org |
Q & A
Q. What are the key synthetic strategies for preparing 8-chloro-1-phenylimidazo[1,5-a]pyrazine and its derivatives?
The synthesis of this scaffold typically involves:
- Carbene insertion reactions : Silylformamidine-derived carbenes react with pyrazolo[1,5-a]pyrazine derivatives under solvent-free conditions at elevated temperatures (70–90°C), achieving yields >90% for electron-deficient substrates .
- Halogenation and substitution : Nucleophilic substitution (e.g., Cl → OMe using NaOMe) and electrophilic bromination/nitration (e.g., using NBS) enable functionalization at positions 3 and 4 of the pyrazine ring .
- Multi-step protocols : For example, iodination of 2-bromo-4-chloropyrazolo[1,5-a]pyrazine generates polyhalogenated intermediates for further derivatization .
Q. How are substituent effects at positions 3 and 4 characterized experimentally?
- Electron-withdrawing groups (EWGs) like cyano (-CN) or methoxycarbonyl (-COOMe) accelerate carbene insertion reactions by increasing the acidity of the C7-H bond (pKa ~22–25 in DMSO). This is validated via NMR kinetics and DFT calculations .
- Electron-donating groups (EDGs) such as methoxy (-OMe) slow reaction rates, requiring prolonged heating (e.g., 70°C for 48 hours) .
Q. What analytical methods are critical for characterizing these compounds?
- 1H/13C NMR : Used to confirm regioselectivity in functionalization (e.g., C7-formylation yields distinct aldehyde proton signals at δ 9.8–10.2 ppm) .
- X-ray crystallography : Resolves ambiguities in aminal or imine product structures, particularly for sterically hindered derivatives .
- HPLC-MS : Monitors reaction progress and purity, especially for halogenated intermediates .
Advanced Research Questions
Q. How can functionalization at position 7 be optimized for pharmacological applications?
- Rational design : Target the most acidic C7-H (pKa ~22 in DMSO) using carbene insertion, followed by hydrolysis to aldehydes for bioconjugation or SAR studies .
- Solvent-free conditions : Achieve high yields (>90%) by avoiding side reactions from polar solvents. For example, heating 4-cyano derivatives with silylformamidine at 90°C for 30 minutes .
- Diversification : Hydrolyze aminals to aldehydes (e.g., using HCl/H2O) or convert to methylimines via methanolysis .
Q. How to resolve contradictions in biological activity data for Eis-mediated resistance inhibitors?
- Structural analysis : Compare IC50 values of phenyl-substituted derivatives (e.g., IC50 = 9.25 µM for ethyl vs. phenyl at R1) to identify hydrophobic binding pocket requirements .
- π-π interaction studies : Use computational docking to assess the role of the pyrrolo[1,5-a]pyrazine core in binding Eis’s AG pocket. Disruption of aromaticity (e.g., hydrogenation) reduces activity .
- Substitution screening : Test R1/R2-modified analogs (e.g., p-F or m,p-di-F) to balance steric and electronic effects .
Q. What strategies address synthetic challenges in imidazo[1,5-a]pyrazine diversification?
- One-pot annulation : Combine mesoionic 1,3-oxazolium-5-olates with pyrazine intermediates to streamline imidazo[1,5-a]pyrazine synthesis .
- Post-functionalization : Introduce chlorine or phenyl groups via Pd-catalyzed cross-coupling after core formation .
- Protection-deprotection : Use trifluoroacetate salts (e.g., CAS 374795-77-4) to stabilize intermediates during multi-step syntheses .
Q. How to validate computational models for pyrazine ring dynamics in excited states?
- 24-mode Hamiltonian simulations : Model S1/S2 potential energy surfaces and vibronic couplings using MCTDH wave packet propagation. Compare simulated UV-Vis spectra with experimental data to refine parameters .
- Symmetry considerations : Account for D2h symmetry constraints in pyrazine to ensure accurate predictions of non-radiative decay pathways .
Methodological Recommendations
- For contradictory substituent effects : Perform Hammett plots correlating σ values of substituents with reaction rates to distinguish electronic vs. steric influences .
- For biological assay discrepancies : Use isothermal titration calorimetry (ITC) to measure binding affinities alongside enzyme inhibition assays .
- For scalable synthesis : Optimize solvent-free protocols (e.g., ball-milling) to enhance reproducibility and reduce waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
